Methyl 4-nitrobenzimidate hydrochloride
Description
Methyl 4-nitrobenzimidate hydrochloride is a nitro-substituted benzimidate derivative, characterized by a methyl ester group attached to a benzimidate core with a para-nitro substituent. The hydrochloride salt enhances its stability and crystallinity, making it suitable for synthetic and analytical applications. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, leveraging their reactivity in nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
methyl 4-nitrobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8N2O3.ClH/c1-13-8(9)6-2-4-7(5-3-6)10(11)12;/h2-5,9H,1H3;1H |
InChI Key |
BFMYNYDIKWRRQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The evidence highlights several compounds with structural or functional similarities:
Key Structural Differences :
- Functional Groups : Methyl 4-nitrobenzimidate’s imidate ester group contrasts with benzoyl chloride (reactive acylating agent) in or benzonitrile (polar nitrile group) in .
- Substitution Patterns: Para-nitro positioning distinguishes it from ortho/meta-substituted analogs like 3-((methylamino)methyl)benzonitrile .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved water solubility. For example, 4-((2-(methylamino)ethoxy)methyl)benzonitrile hydrochloride is noted for its stability in analytical solvents , while nitroanilide hydrochlorides (e.g., in ) show pH-dependent solubility.
- Reactivity: The imidate ester in Methyl 4-nitrobenzimidate may undergo hydrolysis or aminolysis, similar to benzoyl chloride derivatives , but with milder conditions due to ester stability.
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